molecular formula C7H7ClN2 B3220432 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine CAS No. 1196155-89-1

5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine

Cat. No. B3220432
CAS RN: 1196155-89-1
M. Wt: 154.6 g/mol
InChI Key: MIQQKSAKMOGMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine is a chemical compound with the molecular formula C7H7ClN2. It has a molecular weight of 154.6 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2–8°C .


Molecular Structure Analysis

The InChI code for 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine is 1S/C7H7ClN2/c8-7-3-5-1-2-9-6(5)4-10-7/h3-4,9H,1-2H2 . This indicates the presence of a chlorine atom, two nitrogen atoms, and seven carbon atoms in the molecule.


Physical And Chemical Properties Analysis

5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine is a solid substance . The predicted boiling point is 282.1±40.0 °C , and the predicted density is 1.291±0.06 g/cm3 .

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the FGF–FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by the compound disrupts these pathways, affecting various cellular processes .

Pharmacokinetics

Its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may have specific stability and solubility characteristics that could impact its bioavailability.

Result of Action

The inhibition of FGFRs by 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine can lead to a reduction in cell proliferation and migration . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

Environmental factors such as temperature and the presence of inert gas can influence the stability of 5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine . These factors, along with the specific cellular environment in which the compound is active, can influence its efficacy and stability.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name

5-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-3-5-1-2-9-6(5)4-10-7/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQQKSAKMOGMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CN=C(C=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 2
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 3
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 4
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 5
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 6
5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.